molecular formula C10H13BrClN B1374104 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride CAS No. 1228878-81-6

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1374104
CAS No.: 1228878-81-6
M. Wt: 262.57 g/mol
InChI Key: BLWYJNPFXKMTDE-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride (CAS: 1228878-81-6) is a versatile chemical building block of high interest in medicinal chemistry and antibacterial research. This compound, with the molecular formula C10H13BrClN and a molecular weight of 262.58 g/mol, features both a brominated aromatic ring and a strained cyclobutane amine scaffold . The strategic incorporation of a strained ring system, such as cyclobutane, is a recognized approach in drug design to enhance metabolic stability, improve receptor affinity, and modulate the physicochemical properties of lead compounds . Its primary research value lies in its potential as a synthetic intermediate for the development of novel bioactive molecules. The presence of the 2-bromophenyl group offers a handle for further functionalization via cross-coupling reactions, while the amine functionality allows for the formation of amides and sulfonamides. Researchers are exploring similar strained ring systems, including cyclobutanones and cyclopropanes, as inhibitors for antibacterial targets like diaminopimelate desuccinylase (DapE) and CYP51 protein . This makes this compound a valuable scaffold for constructing compound libraries aimed at screening for new antimicrobial and pharmaceutical agents. The product is provided as a solid powder and should be stored at room temperature . Handling should be performed in a well-ventilated area, using personal protective equipment, as the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYJNPFXKMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717822
Record name 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228878-81-6
Record name 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclobutane Ring Formation

Cyclobutane rings are commonly synthesized via cyclization reactions, which can include:

  • [2+2] Cycloaddition reactions.
  • Ring contraction methods from larger nitrogen-containing rings such as pyrrolidines.
  • Intramolecular cyclization of suitable precursors bearing amino and aryl groups.

Recent literature reports a contractive synthesis approach where pyrrolidines undergo ring contraction to yield cyclobutanes with amine substitution. This method involves thermally induced ring contraction via a singlet 1,4-biradical intermediate, improving yield and selectivity when employing N-aminated pyrrolidines as intermediates.

Introduction of the 2-Bromophenyl Group

The 2-bromophenyl substituent is typically introduced via:

  • Electrophilic aromatic substitution on pre-formed cyclobutane derivatives.
  • Cross-coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts, which allow precise placement of the bromophenyl group on the cyclobutane ring.

The choice of method depends on the availability of starting materials and desired stereochemical outcomes.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions to improve compound stability, crystallinity, and solubility for handling and storage.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Description Typical Conditions Yield (%)
1 Cyclization (Ring Contraction) Conversion of pyrrolidine derivatives to cyclobutyl amines via thermal ring contraction involving singlet biradical intermediates. Heating in inert solvent; radical scavengers used to optimize selectivity 25-79% (improved with N-aminated pyrrolidines)
2 Electrophilic Aromatic Substitution / Cross-Coupling Introduction of 2-bromophenyl substituent via Suzuki-Miyaura coupling using palladium catalysts and polar aprotic solvents such as DMSO. Pd catalyst, base, DMSO, inert atmosphere, moderate temperature Moderate to high, depending on catalyst and conditions
3 Salt Formation Treatment of free amine with HCl to form hydrochloride salt for purification and stability. Reaction with HCl in organic solvent or aqueous medium Quantitative

Research Findings and Optimization

  • Ring Contraction Efficiency : The ring contraction method from pyrrolidines to cyclobutylamines has been optimized by preparing N-aminated pyrrolidines, significantly increasing yield from 25% to up to 79%.

  • Radical Pathway Confirmation : Radical trapping experiments with TEMPO and other scavengers confirmed the involvement of biradical intermediates during ring contraction, guiding the optimization of reaction conditions to suppress side reactions.

  • Cross-Coupling Advances : Use of Suzuki-Miyaura coupling has allowed selective introduction of bromophenyl groups with high regioselectivity. Palladium catalysts and polar aprotic solvents like dimethyl sulfoxide have been shown to enhance reaction rates and yields.

  • Purification and Salt Formation : Conversion to the hydrochloride salt improves compound handling and purity, facilitating storage at room temperature without degradation.

Analytical Data Supporting Preparation

Analysis Type Data/Result Notes
Molecular Weight 262.58 g/mol Confirms molecular formula C10H13BrClN
NMR Spectroscopy Characteristic signals for cyclobutane and aromatic protons Confirms ring structure and substitution pattern
Mass Spectrometry Molecular ion peak consistent with target compound Validates molecular composition
Purity >95% (after recrystallization and salt formation) Suitable for research and medicinal use

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with various enzymes or receptors, leading to changes in their activity. The cyclobutanamine structure can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Type and Position

  • 2-Bromophenyl vs. 3-Methoxyphenyl: 1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (C₁₁H₁₆ClNO, MW 213.70) replaces bromine with a methoxy group at the phenyl 3-position. The methoxy group enhances solubility due to its polar nature but reduces lipophilicity compared to bromine, impacting membrane permeability . 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (C₁₀H₁₃Cl₂N, MW 218.12) substitutes bromine with chlorine, reducing steric bulk and electronegativity. Chlorine’s smaller size may improve binding in sterically constrained targets .
  • Positional Isomerism :
    • 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride (C₁₀H₁₂BrClFN, MW 287.57) places bromine at the phenyl 4-position and adds a fluorine on the cyclobutane ring. The 4-bromo substitution may alter π-π stacking interactions, while fluorine enhances metabolic stability .

Electron-Withdrawing Groups

Ring Size and Conformational Flexibility

  • Cyclopropane Analog :

    • 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₁BrClN, MW 248.55) has a smaller, more strained ring. Cyclopropane’s higher ring strain may increase reactivity but reduce stability compared to cyclobutane .
  • Cyclohexane Analog: 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride (C₁₂H₁₆BrClN, MW 290.62) features a larger, more flexible ring. The cyclohexane ring reduces steric hindrance and may improve solubility in non-polar solvents like chloroform .

Heterocyclic vs. Aromatic Substituents

  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (C₇H₁₀ClN₃O, MW 187.63) replaces the phenyl group with an oxadiazole heterocycle.

Data Tables

Table 1: Key Physicochemical Properties of Structural Analogs

Compound Name Molecular Formula MW (g/mol) Substituent Ring Size Purity (%) CAS Number
1-(3-Methoxyphenyl)cyclobutan-1-amine HCl C₁₁H₁₆ClNO 213.70 3-OCH₃ Cyclobutane ≥97 1228880-04-3
1-(4-Trifluoromethylphenyl)cyclobutan-1-amine HCl C₁₁H₁₃ClF₃N 263.68 4-CF₃ Cyclobutane N/A Not provided
1-(3-Chlorophenyl)cyclobutan-1-amine HCl C₁₀H₁₃Cl₂N 218.12 3-Cl Cyclobutane N/A 959140-89-7
1-(2-Bromophenyl)cyclopropan-1-amine HCl C₉H₁₁BrClN 248.55 2-Br Cyclopropane N/A Not provided
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆BrClN 290.62 3-Br Cyclohexane N/A 676138-34-4

Research Findings and Trends

  • Ring Strain vs. Stability : Cyclobutane derivatives balance moderate ring strain and stability better than cyclopropane analogs, making them preferred for long-term storage .
  • Halogen Effects : Bromine’s size and polarizability enhance binding to hydrophobic pockets in enzymes, while chlorine offers a cost-effective alternative with reduced steric demand .
  • Synthetic Scalability : Palladium-catalyzed methods (e.g., ) are versatile but require careful handling of toxic reagents like cyanides .

Biological Activity

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride, with the chemical formula C10H13BrClN and a molecular weight of approximately 262.58 g/mol, is a compound characterized by its cyclobutane ring substituted with a 2-bromophenyl group and an amine functional group. Its unique substitution pattern may confer distinct biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its synthesis, interactions, and potential therapeutic applications.

The presence of the bromine atom and the amine group in this compound enhances its reactivity. The bromine atom allows for nucleophilic substitution reactions, while the amine can participate in various chemical reactions, facilitating the synthesis of derivatives with potentially varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For example, a high-throughput screening against Mycobacterium tuberculosis identified several compounds with significant growth inhibition. Compounds exhibiting more than 90% inhibition were further analyzed for their minimum inhibitory concentration (MIC), indicating that structural modifications could enhance their efficacy against bacterial pathogens .

CompoundMIC (µM)% Inhibition
This compoundTBDTBD
4-phenylpiperidine derivative6.3100
Aminoarylpyridine derivative2399

Anticancer Activity

The anticancer properties of similar compounds have been investigated extensively. For instance, derivatives containing brominated phenyl groups have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines, including Caco-2 and MDA-MB-231. The inhibitory concentration (IC50) values for these compounds indicate their potential as effective anticancer agents .

CompoundCancer Cell LineIC50 (µM)
3g (4-bromophenyl derivative)MDA-MB-2310.46
3h (brominated thiazole derivative)Caco-20.18

Enzyme Inhibition

Inhibitory activity against specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has also been reported for related compounds. The selectivity and potency of these inhibitors are crucial for developing therapeutic agents targeting metabolic disorders. Notably, some compounds demonstrated IC50 values as low as 0.07 µM, indicating strong inhibition compared to existing inhibitors like carbenoxolone .

Case Studies

Several case studies have examined the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A compound library was screened against M. tuberculosis, revealing that modifications in the cyclobutane structure could significantly impact antimicrobial potency.
  • Investigation of Anticancer Properties : A series of brominated cyclobutane derivatives were tested against various cancer cell lines, demonstrating varied levels of cytotoxicity and selectivity.
  • Enzyme Inhibition Studies : Research focused on the inhibition of 11β-HSD isoforms showed that specific substitutions could enhance selectivity and potency, making these compounds candidates for further drug development.

Q & A

Q. What are the recommended synthetic pathways for 1-(2-bromophenyl)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a [2+2] photocycloaddition to form the cyclobutane ring, followed by bromination at the 2-position of the phenyl group and subsequent amine functionalization. Key steps include:
  • Cyclobutane Formation : Use UV light to initiate cycloaddition between styrene derivatives and alkenes. Optimize light intensity and solvent polarity (e.g., acetonitrile vs. THF) to control ring strain and stereochemistry .
  • Bromination : Electrophilic aromatic substitution with Br₂ in the presence of FeBr₃. Monitor temperature (0–5°C) to minimize side products like di-brominated analogs .
  • Amine Hydrochloride Formation : React the cyclobutane intermediate with aqueous HCl in ethanol. Crystallization at low temperatures (−20°C) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) to assess purity (>95% threshold for research-grade material).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) and bromine’s electronic effects on the aromatic ring .
  • LC-MS : Detect molecular ion peaks at m/z ≈ 244 (free base) and 280 (hydrochloride form) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclobutane ring’s puckering .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent degradation via hydrolysis or photolytic cleavage of the cyclobutane ring .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products like de-brominated analogs or ring-opened amines .

Q. How can researchers assess the compound’s potential biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) due to structural similarity to bioactive arylcycloalkylamines. Use radioligand displacement assays (³H-LSD for 5-HT₂A) .
  • Cytotoxicity Profiling : Test in HEK293 or HepG2 cells via MTT assays to rule out nonspecific toxicity before in vivo studies .

Advanced Research Questions

Q. How does the bromine substituent’s position (ortho vs. para) on the phenyl ring affect reactivity and pharmacological properties?

  • Methodological Answer :
  • Synthetic Reactivity : The ortho-Br group induces steric hindrance, slowing electrophilic substitution reactions compared to para-Br analogs. Compare kinetics using HNO₃ nitration under identical conditions .
  • Pharmacological Impact : Perform molecular docking (AutoDock Vina) to evaluate steric clashes with receptor binding pockets. Ortho-Br may reduce affinity for planar binding sites (e.g., monoamine transporters) .

Q. What strategies resolve contradictions in reported crystallographic data for cyclobutane-containing amines?

  • Methodological Answer :
  • Data Reconciliation : Cross-validate X-ray results with DFT calculations (B3LYP/6-311+G(d,p)) to identify discrepancies in bond angles or torsional strain. For example, cyclobutane puckering (e.g., "butterfly" vs. "chair") impacts amine proton acidity .
  • Multi-Technique Validation : Combine X-ray, solid-state NMR, and IR spectroscopy to confirm hydrogen-bonding networks in the hydrochloride salt .

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during cyclobutane synthesis?

  • Methodological Answer :
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during photocycloaddition. Monitor diastereomeric excess (de) via chiral HPLC (Chiralpak AD-H column) .
  • Computational Modeling : Simulate transition states (Gaussian 09) to predict favorable pathways for cis vs. trans ring formation .

Q. What analytical methods detect trace impurities in batches, and how are they quantified?

  • Methodological Answer :
  • LC-MS/MS : Identify impurities at ppm levels using MRM transitions (e.g., m/z 244 → 154 for the parent ion).
  • NMR with Cryoprobes : Enhance sensitivity for low-abundance contaminants (e.g., residual solvents like DCM) .

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